molecular formula C16H22O5 B1325990 Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate CAS No. 898758-32-2

Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate

Cat. No.: B1325990
CAS No.: 898758-32-2
M. Wt: 294.34 g/mol
InChI Key: BGUBUUSKPWIQLG-UHFFFAOYSA-N
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Description

Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a hexanoate chain, which is further substituted with a 2,5-dimethoxyphenyl group and a keto group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate can be achieved through several synthetic routes. One common method involves the esterification of 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another approach involves the Claisen condensation of ethyl acetate with 2,5-dimethoxybenzaldehyde, followed by the subsequent oxidation of the resulting β-keto ester to form the desired product. This method requires the use of a base such as sodium ethoxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of automated systems for reagent addition and product separation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid.

    Reduction: Formation of ethyl 6-(2,5-dimethoxyphenyl)-6-hydroxyhexanoate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the 2,5-dimethoxyphenyl group can enhance its binding affinity to certain targets, while the keto and ester groups may influence its reactivity and metabolic stability.

Comparison with Similar Compounds

Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate can be compared with other similar compounds, such as:

    Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate: Differing in the position of the methoxy groups on the phenyl ring, which can affect its chemical reactivity and biological activity.

    Ethyl 6-(2,5-dimethoxyphenyl)-5-oxohexanoate:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-4-21-16(18)8-6-5-7-14(17)13-11-12(19-2)9-10-15(13)20-3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUBUUSKPWIQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645818
Record name Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-32-2
Record name Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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